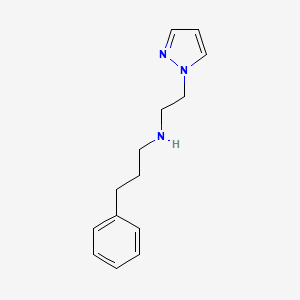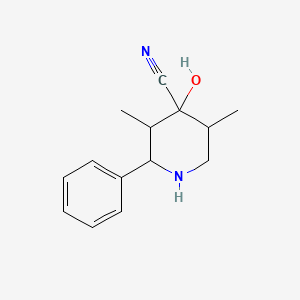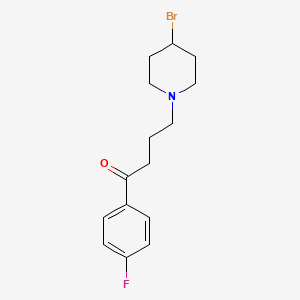
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that belongs to the class of substituted piperidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Bromination: The piperidine ring is then brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Fluorophenyl Butanone: The brominated piperidine is coupled with 4-fluorophenyl butanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the butanone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom on the piperidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could result in various substituted piperidines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, potentially as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, possibly as a precursor to drugs targeting neurological conditions.
Industry: Used in the development of new materials or as a building block in chemical manufacturing.
作用機序
The mechanism of action of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one would depend on its specific interactions with molecular targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 4-(4-Chloropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Uniqueness
The presence of the bromine atom in 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties.
特性
分子式 |
C15H19BrFNO |
|---|---|
分子量 |
328.22 g/mol |
IUPAC名 |
4-(4-bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C15H19BrFNO/c16-13-7-10-18(11-8-13)9-1-2-15(19)12-3-5-14(17)6-4-12/h3-6,13H,1-2,7-11H2 |
InChIキー |
BPYJNEABRNHJGW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1Br)CCCC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



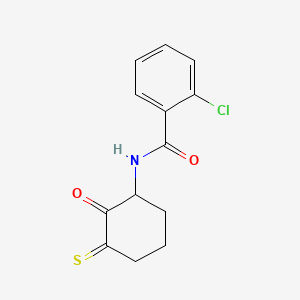


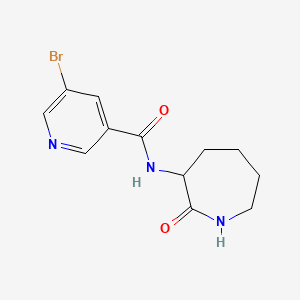
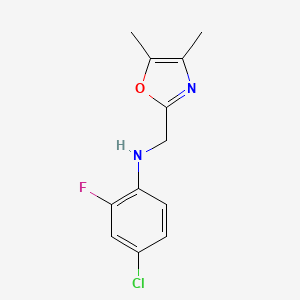
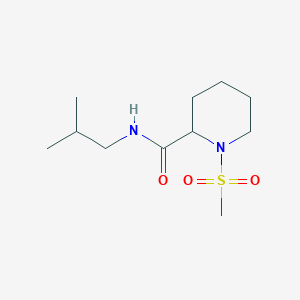
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
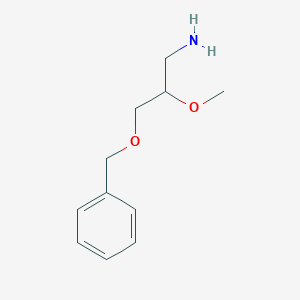
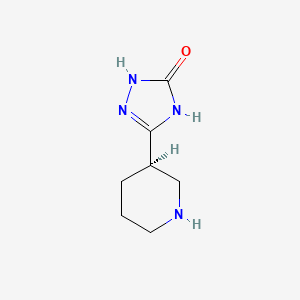
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

